

An In-depth Technical Guide to 1-Bromononane-d4: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Bromononane-d4-1

Cat. No.: B3423096

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromononane-d4, a deuterated analog of 1-bromononane. With a focus on its molecular structure, physicochemical properties, and key applications, this document serves as a crucial resource for professionals in analytical chemistry, environmental science, and drug development. The incorporation of deuterium atoms imparts unique characteristics to the molecule, making it an invaluable tool in mass spectrometry-based quantitative analysis and metabolic studies.

Core Molecular Structure and Properties

1-Bromononane-d4, specifically 1-Bromononane-1,1,2,2-d4, is a saturated alkyl halide where four hydrogen atoms on the first and second carbon atoms of the nonane chain are replaced by deuterium atoms. This isotopic labeling results in a higher molecular weight compared to its non-deuterated counterpart, a key feature leveraged in its applications.

Physicochemical and Spectroscopic Data

The essential properties of 1-Bromononane-1,1,2,2-d4 are summarized in the tables below. These values are critical for its proper handling, storage, and use in experimental settings.

Property	Value	Reference
Molecular Formula	$\text{CH}_3(\text{CH}_2)_6\text{CD}_2\text{CD}_2\text{Br}$	[1]
Molecular Weight	211.18 g/mol	[1] [2]
Appearance	Clear, colorless to golden liquid	[3]
Density	1.11 g/mL at 25 °C	[1]
Boiling Point	201 °C (literature)	[1]
Melting Point	-29 °C	[3]
Flash Point	90.0 °C (194.0 °F)	[1]
Refractive Index	1.4530 to 1.4550 at 20°C	[3]
Isotopic Purity	≥98 atom % D	[1]
Solubility	Immiscible in water; Soluble in chloroform and hexanes	[3]

Note: Some physical properties are based on the non-deuterated analog and may show slight variations in the deuterated form.

Predicted Spectroscopic Data:

While experimental spectra for 1-Bromononane-1,1,2,2-d4 are not readily available in public literature, the following tables provide predicted NMR and key mass spectrometry fragments based on the known spectra of 1-bromononane and the principles of isotopic labeling.

Predicted ^1H -NMR Spectral Data (in CDCl_3)

Position	Predicted Chemical Shift (δ) ppm	Predicted Multiplicity	Integration
-CH ₃ (C9)	~0.88	Triplet	3H
-(CH ₂) ₆ - (C3-C8)	~1.25 - 1.40	Multiplet	12H
-CD ₂ - (C2)	-	-	-
-CD ₂ Br (C1)	-	-	-

Note: The signals for the protons on the deuterated carbons (C1 and C2) would be absent in the ¹H-NMR spectrum.

Predicted ¹³C-NMR Spectral Data (in CDCl₃)

Carbon Position	Predicted Chemical Shift (δ) ppm	Predicted Multiplicity (due to C-D coupling)
C1 (-CD ₂ Br)	~34	Quintet
C2 (-CD ₂)	~32	Quintet
C3-C8	~22-32	Singlet
C9 (-CH ₃)	~14	Singlet

Note: The carbon signals for the deuterated positions (C1 and C2) are expected to be split into quintets due to coupling with deuterium and may experience a slight upfield isotopic shift.

Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Interpretation
211/213	Molecular ion peak $[M]^+$ (with $^{79}\text{Br}/^{81}\text{Br}$ isotopes), +4 mass units compared to non-deuterated analog.
132/134	$[\text{M} - \text{C}_5\text{H}_{11}]^+$ fragment, containing the deuterated ethyl bromide moiety.
128	$[\text{C}_9\text{H}_{15}\text{D}_4]^+$ fragment (loss of Br).

Experimental Protocols

Detailed methodologies are essential for the effective application of 1-Bromononane-d4. The following sections provide illustrative protocols for its synthesis and a key application.

General Synthesis Protocol

While specific synthesis protocols for isotopically labeled compounds are often proprietary, a general and plausible method involves the bromination of a deuterated precursor.

Objective: To synthesize high-purity 1-Bromononane-1,1,2,2-d4 from a suitable deuterated precursor.

Materials:

- Nonanoic-2,2,3,3-d4 acid (or a similar precursor that can be converted to Nonan-1,1,2,2-d4-ol)
- Lithium aluminum deuteride (LiAlD_4) or other suitable reducing agent
- Triphenylphosphine (PPh_3)
- Bromine (Br_2) or Carbon tetrabromide (CBr_4)
- Anhydrous solvents (e.g., diethyl ether, dichloromethane)
- Standard glassware for organic synthesis under inert atmosphere

Procedure:

- Reduction of the Deuterated Precursor: The deuterated nonanoic acid derivative is reduced to the corresponding alcohol, Nonan-1,1,2,2-d4-ol, using a strong reducing agent like LiAlD₄ in an anhydrous ether solvent under an inert atmosphere.
- Appel Reaction (Bromination): The resulting deuterated alcohol is then converted to the alkyl bromide. A common method is the Appel reaction, where the alcohol is treated with a mixture of triphenylphosphine and bromine (or a bromine source like carbon tetrabromide) in an anhydrous solvent like dichloromethane.
- Workup and Purification: The reaction mixture is quenched, and the organic layer is washed with aqueous solutions to remove byproducts. The crude product is then purified, typically by distillation under reduced pressure or column chromatography, to yield pure 1-Bromononane-1,1,2,2-d4.

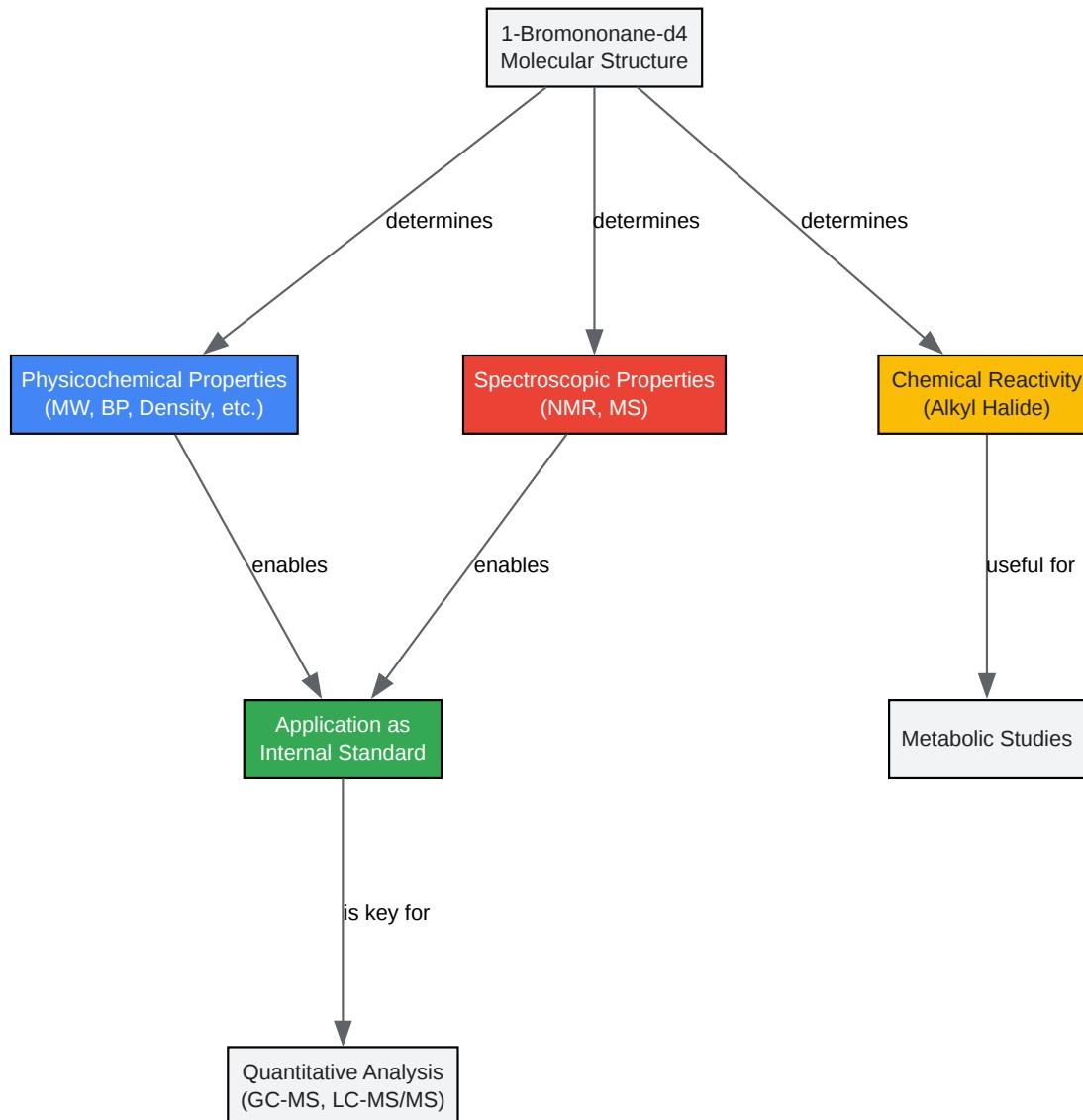
Application as an Internal Standard in GC-MS Analysis

1-Bromononane-d4 is widely used as an internal standard for the quantification of its non-deuterated analog or other similar analytes in complex matrices.

Objective: To accurately quantify 1-bromononane in an environmental water sample using 1-Bromononane-d4 as an internal standard via GC-MS.

Materials:

- 1-Bromononane analytical standard
- 1-Bromononane-1,1,2,2-d4 internal standard (IS)
- High-purity solvents (e.g., hexane, dichloromethane)
- Water sample
- Solid-phase extraction (SPE) cartridges (e.g., C18)
- GC-MS system


Procedure:

- Preparation of Standards:
 - Prepare a stock solution of 1-bromononane and 1-Bromononane-d4 in a suitable solvent.
 - Create a series of calibration standards by spiking a clean matrix with varying concentrations of the 1-bromononane standard and a constant concentration of the 1-Bromononane-d4 internal standard.
- Sample Preparation:
 - Take a known volume of the water sample and spike it with the same constant concentration of the 1-Bromononane-d4 internal standard as used in the calibration standards.
- Extraction:
 - Perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte and the internal standard from the water matrix.
 - Elute the compounds from the SPE cartridge and concentrate the eluate to a final known volume.
- GC-MS Analysis:
 - Inject the prepared standards and samples into the GC-MS.
 - Use an appropriate temperature program to chromatographically separate 1-bromononane and 1-Bromononane-d4.
 - Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for both the analyte and the internal standard.
- Data Analysis:
 - Integrate the peak areas of the quantifier ions for both 1-bromononane and 1-Bromononane-d4.

- Calculate the response ratio (analyte peak area / IS peak area) for each standard and sample.
- Construct a calibration curve by plotting the response ratio against the analyte concentration for the standards.
- Determine the concentration of 1-bromononane in the sample using the calibration curve.

Visualizations

The following diagrams illustrate the logical relationships of the compound's properties and a typical experimental workflow for its application.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Bromononane-1,1,2,2-d4 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 2. 1-Bromononane-1,1,2,2-d4 | C9H19Br | CID 71308830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Bromononane-d4: Structure, Properties, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3423096#1-bromononane-d4-1-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com